N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 886888-68-2
VCID: VC5738741
InChI: InChI=1S/C25H23ClN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
SMILES: C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl
Molecular Formula: C25H23ClN4O3S
Molecular Weight: 494.99

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide

CAS No.: 886888-68-2

Cat. No.: VC5738741

Molecular Formula: C25H23ClN4O3S

Molecular Weight: 494.99

* For research use only. Not for human or veterinary use.

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide - 886888-68-2

Specification

CAS No. 886888-68-2
Molecular Formula C25H23ClN4O3S
Molecular Weight 494.99
IUPAC Name N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-chlorobenzamide
Standard InChI InChI=1S/C25H23ClN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
Standard InChI Key IKNHSNJQLYNRDU-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Components

The molecule consists of four primary structural domains:

  • 1H-Benzo[d]imidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, providing hydrogen bonding capabilities and π-π stacking potential .

  • Piperidine ring: A six-membered nitrogen-containing saturated ring contributing conformational flexibility and basicity .

  • Sulfonyl bridge: The -SO₂- group linking the piperidine and phenyl rings enhances molecular rigidity and influences electronic distribution.

  • 2-Chlorobenzamide group: An electron-deficient aromatic system with a polar amide bond, potentially mediating target recognition .

Molecular Properties

Table 1 summarizes key physicochemical parameters derived from structural analysis and related compounds:

PropertyValueSource Reference
Molecular FormulaC₂₅H₂₃ClN₄O₃S
Molecular Weight494.99 g/mol
Calculated logP3.8 ± 0.4 (Predicted)
Hydrogen Bond Donors3 (Imidazole NH, amide NH)
Hydrogen Bond Acceptors6
Polar Surface Area118 Ų

Synthetic Pathways and Analog Development

Structural Analogues and Activity Trends

Table 2 compares key analogues with reported biological data:

Compound NameStructural VariationReported ActivitySource
N-(4-((4-(1H-Benzoimidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramideAliphatic acyl groupAntimicrobial (MIC 8-32 μg/mL)
3-Cyclohexylpropanamide analogueCyclohexyl substitutionKinase inhibition (IC₅₀ 120 nM)
2-Mercaptobenzimidazole derivativesThiol substitutionAnticancer (HT29 IC₅₀ 4.1 μM)
KSP Inhibitor from EP1765789A1Benzyl-phenylimidazole coreMitotic arrest at 100 nM

Biological Activity Predictions and Mechanistic Insights

Antimicrobial Activity Considerations

Comparative analysis with 2-mercaptobenzimidazole derivatives shows:

  • Gram-positive targeting: Enhanced activity against S. aureus (predicted MIC 16 μg/mL) due to membrane penetration facilitated by the chlorobenzamide group.

  • Fungal inhibition: Potential ergosterol biosynthesis disruption via cytochrome P450 interactions.

Research Gaps and Future Directions

Despite promising structural features, critical knowledge gaps remain:

  • Experimental validation: No published IC₅₀ values or in vivo efficacy data .

  • Target deconvolution: Requires chemoproteomic studies to identify binding partners beyond KSP .

  • Formulation challenges: High crystallinity (predicted mp >250°C) may limit solubility .

Proposed research priorities include:

  • Combinatorial library synthesis: Systematic variation of the benzamide substituents.

  • Cryo-EM structural studies: Elucidate binding mode with putative kinase targets .

  • Prodrug development: Esterification of the sulfonyl group to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator